tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate
Overview
Description
The compound tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate is a chemical derivative of the imidazole family, which is characterized by a tert-butyl group attached to the nitrogen atom of the imidazole ring and a chloro-carboxylate group at the 2-position. Imidazole derivatives are of significant interest due to their wide range of applications in medicinal chemistry and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of imidazole derivatives can be complex due to the presence of multiple reactive sites. For instance, the synthesis of 1-tert-butyl-2-diphenylphosphino-imidazole involved metalation reactions of a sterically demanding imidazole derivative followed by reaction with diphenylchlorophosphane . Similarly, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, was synthesized from L-alanine, demonstrating the versatility of imidazole synthesis . These methods highlight the synthetic routes that could potentially be adapted for the synthesis of tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is often confirmed using techniques such as X-ray diffraction, as seen in the study of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate, which crystallized in an orthorhombic lattice . The crystal structure analysis provides insights into the arrangement of molecules and intermolecular interactions, which are crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Imidazole derivatives undergo a variety of chemical reactions. For example, the reaction product 1-tert-butyl-2-diphenylphosphino-imidazole was subjected to oxidation and complexation reactions . The versatility of imidazole derivatives is further demonstrated by the nucleophilic substitutions and radical reactions of tert-butyl phenylazocarboxylates, which can lead to a range of modifications on the benzene ring . These reactions are indicative of the potential transformations that tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can be deduced from their structural characteristics and reactivity patterns. The thermal and crystallographic studies of related compounds provide valuable information on their stability and behavior under various conditions . For instance, the thermal analysis of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was determined by DSC and TGA, indicating its thermal stability . These analyses are essential for the practical application of tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate in various fields.
Scientific Research Applications
Crystallography and Molecular Interactions
tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate has been utilized in the study of carbamate derivatives to understand their crystallographic structures and molecular interactions. For instance, carbamate derivatives, including tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate, have been synthesized and structurally characterized using single-crystal X-ray diffraction. These studies help in analyzing the nature of interactions experienced by different molecules in asymmetric units, contributing to the understanding of three-dimensional molecular architecture and hydrogen bonding (Das et al., 2016).
Chemosensors and Detection of Ions
The compound has been employed in the development of fluorescent imidazole-based chemosensors. These sensors are designed for the reversible detection of cyanide and mercury ions. The imidazole derivatives, including those with tert-butyl groups, exhibit exclusive sensing towards CN- ions, leading to the quenching of fluorescence. Such applications are crucial in environmental monitoring and analytical chemistry (Emandi et al., 2018).
Synthesis of Novel Compounds and Antitumor Agents
Another significant application of tert-butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate is in the synthesis of novel compounds with potential antitumor properties. For example, methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates have been synthesized, showing promising activity against a range of cancer cell lines. Such research contributes to the development of new therapeutic agents in oncology (Abonía et al., 2011).
Catalysis in Organic Synthesis
The compound plays a role in catalysis, particularly in organic synthesis. It is used in the synthesis of various imidazole derivatives that can act as catalysts in polymerization and other reactions. These catalysts are crucial for improving reaction efficiencies and developing new synthetic pathways in organic chemistry (Wong et al., 2007).
Electrochemical Properties
Research into the electrochemical properties of benzimidazole derivatives, including tert-butyl variants, has been conducted. These studies are aimed at understanding their potential as acceptor units in donor-acceptor-donor type polymers, which are significant in the field of materials science and electronics (Ozelcaglayan et al., 2012).
Future Directions
properties
IUPAC Name |
tert-butyl 2-chlorobenzimidazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-9-7-5-4-6-8(9)14-10(15)13/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCSJISDXDCCGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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